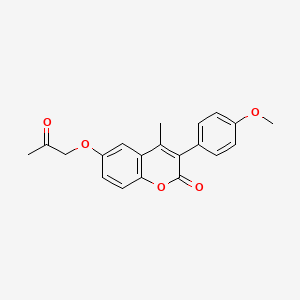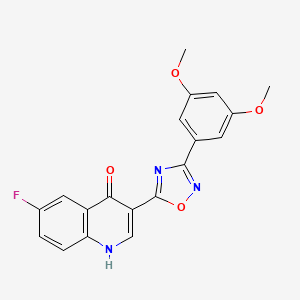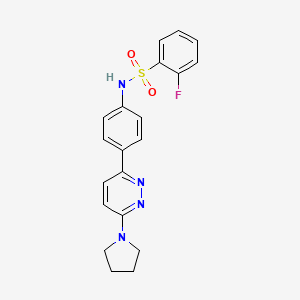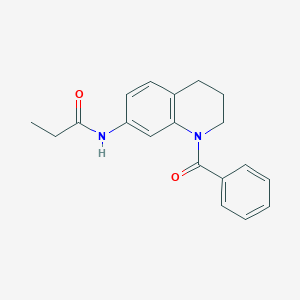![molecular formula C23H23FN4O3S B11260537 3,4-diethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260537.png)
3,4-diethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIETHOXY-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and is further substituted with a fluorophenyl group and a benzamide moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,4-DIETHOXY-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the triazole and thiazole intermediates. The synthetic route may include the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiazole Ring: This involves the cyclization of thioamides with α-haloketones or α-haloesters.
Coupling of the Triazole and Thiazole Rings: The triazole and thiazole intermediates are then coupled using suitable reagents and conditions to form the triazolothiazole core.
Introduction of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution or other suitable methods.
Attachment of the Benzamide Moiety: The final step involves the coupling of the triazolothiazole intermediate with the benzamide derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3,4-DIETHOXY-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3,4-DIETHOXY-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4-DIETHOXY-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, if the compound exhibits anticancer activity, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
3,4-DIETHOXY-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can be compared with other similar compounds, such as:
Triazolothiadiazines: These compounds have a similar triazole-thiazole core but differ in the substituents attached to the core.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group may exhibit similar biological activities but differ in their overall structure and properties.
Benzamide Derivatives: These compounds contain a benzamide moiety and may have similar therapeutic applications but differ in their core structure.
The uniqueness of 3,4-DIETHOXY-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C23H23FN4O3S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3,4-diethoxy-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H23FN4O3S/c1-3-30-19-10-9-15(13-20(19)31-4-2)22(29)25-12-11-16-14-32-23-26-21(27-28(16)23)17-7-5-6-8-18(17)24/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,25,29) |
InChI Key |
KOJRIXGXDDNYQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide](/img/structure/B11260457.png)
![1,3-bis(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260465.png)
![N-(4-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260475.png)
![3-benzyl-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260476.png)
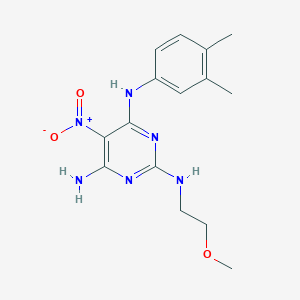
![2-{[6-Amino-2-(azepan-1-yl)-5-nitropyrimidin-4-yl]amino}ethanol](/img/structure/B11260482.png)
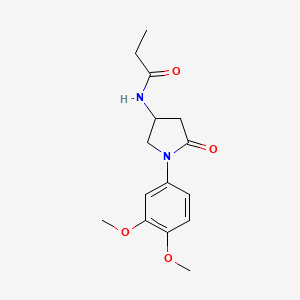
![ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260503.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B11260515.png)
